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For Researchers, Scientists, and Drug Development Professionals

Abstract
Dimethyl 4-aminophthalate is a chemical compound with potential applications in various

scientific fields, including drug development and materials science. A thorough understanding

of its molecular structure, electronic properties, and vibrational characteristics is crucial for

predicting its reactivity, stability, and potential interactions. This technical guide provides a

framework for the theoretical and computational analysis of Dimethyl 4-aminophthalate using

Density Functional Theory (DFT) calculations. Due to a lack of specific published research data

for this molecule, this document outlines the standard methodologies and expected outcomes

of such studies, in lieu of presenting experimental data.

Introduction to Dimethyl 4-aminophthalate
Dimethyl 4-aminophthalate is an ester derivative of 4-aminophthalic acid. Its fundamental

properties are derived from its chemical structure, which consists of a benzene ring substituted

with two methyl ester groups and an amino group.
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Property Value

Molecular Formula C₁₀H₁₁NO₄[1]

Molecular Weight 209.2 g/mol [1]

Chemical Structure

A benzene ring with an amino group at position

4 and two methyl ester groups at positions 1

and 2.

SMILES COC(=O)c1ccc(cc1C(=O)OC)N[1]

InChI Key NTBHQNDXAJXRPU-UHFFFAOYSA-N[1]

Theoretical Studies and Computational
Methodologies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling

method used to investigate the electronic structure of many-body systems. It is widely

employed to predict molecular properties with high accuracy. A typical DFT study of a molecule

like Dimethyl 4-aminophthalate would involve geometry optimization, vibrational frequency

analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO)

analysis.

Density Functional Theory (DFT) Calculations
The foundational step in the theoretical study of a molecule is the optimization of its geometric

structure. This is typically performed using a specific functional and basis set. A commonly

used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis

set.[2][3] This level of theory provides a good balance between computational cost and

accuracy for predicting geometries and electronic properties.

Experimental Protocol (General):

The initial molecular structure of Dimethyl 4-aminophthalate is built using a molecular

modeling software.
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A geometry optimization calculation is performed using a quantum chemistry software

package (e.g., Gaussian, ORCA).

The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is specified.

The calculation is run until the forces on the atoms are minimized, and the structure reaches

a stationary point on the potential energy surface.

A frequency calculation is then performed at the same level of theory to confirm that the

optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the

vibrational spectra.

Below is a Graphviz diagram illustrating the general workflow of a DFT calculation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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